Comparison of Inhibitory Activity Against Wild-Type and C481S Mutant BTK
BTK ligand 1 demonstrates a distinct potency profile against the clinically relevant C481S mutant of BTK when compared to the parent drug ibrutinib. While ibrutinib's IC50 against C481S increases from nanomolar to micromolar concentrations, BTK ligand 1 retains significant potency, with an IC50 of 30.7 nM for the C481S mutant . This is in contrast to its IC50 of 51.0 nM for wild-type BTK [1].
| Evidence Dimension | Inhibitory activity (IC50) against C481S mutant BTK |
|---|---|
| Target Compound Data | 30.7 nM |
| Comparator Or Baseline | Ibrutinib: >1 µM (1000 nM) |
| Quantified Difference | BTK ligand 1 is >32.5 times more potent than ibrutinib against the C481S mutant. |
| Conditions | In vitro kinase assay. |
Why This Matters
This difference is crucial for researchers developing PROTACs intended to function in contexts of acquired resistance to covalent BTK inhibitors like ibrutinib.
- [1] TargetMol. (n.d.). N-piperidine Ibrutinib (T9408). View Source
